N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide
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Overview
Description
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, a benzamide moiety, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide typically involves the reaction of 4-methylphenylhydrazine with benzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the intermediate to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography and recrystallization, can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzamide moiety can be modified using different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
The major products formed from these reactions include oxidized oxazole derivatives, reduced benzamide compounds, and substituted benzamide derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as an inhibitor of specific enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and modulating various biochemical pathways. For example, it may act as an inhibitor of certain kinases or proteases, thereby affecting cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]benzamide
- N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]benzamide
- N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]benzamide
Uniqueness
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-7-9-13(10-8-12)15-11-16(21-19-15)18-17(20)14-5-3-2-4-6-14/h2-11H,1H3,(H,18,20) |
InChI Key |
OSRGJDSKMOIZGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=CC=CC=C3 |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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